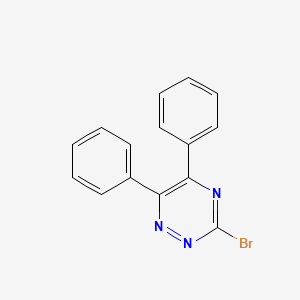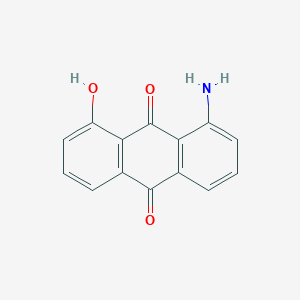
1-Amino-8-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-8-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino and hydroxy functional groups at the 1 and 8 positions, respectively. It is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-8-hydroxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of anthracene followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired functional groups are introduced at the correct positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroxyanthracene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents, acids, or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinones, which are valuable in the production of dyes, pigments, and other industrial chemicals.
Aplicaciones Científicas De Investigación
1-Amino-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is widely used in the dye and pigment industry due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-amino-8-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting cellular processes and leading to cell death. Its ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 1,8-Dihydroxyanthracene-9,10-dione (Danthron)
- 1-Hydroxyanthraquinone
Comparison: 1-Amino-8-hydroxyanthracene-9,10-dione is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. Compared to 1-amino-4-hydroxyanthracene-9,10-dione, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and biological research.
Propiedades
Número CAS |
63572-76-9 |
|---|---|
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-amino-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,16H,15H2 |
Clave InChI |
MGYKQVLNFCLGNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


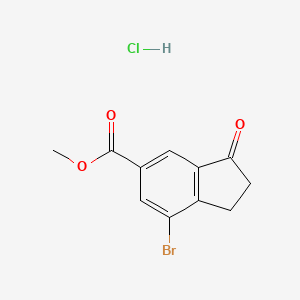

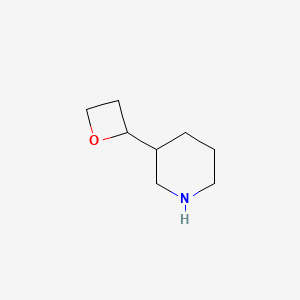

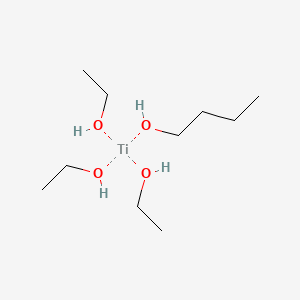
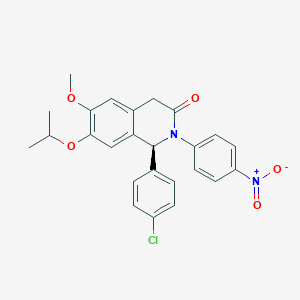
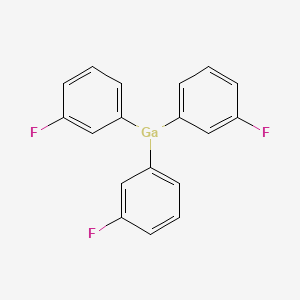
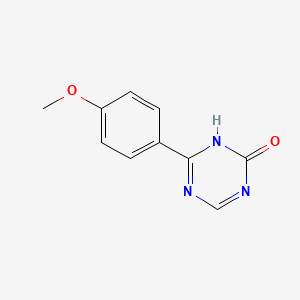
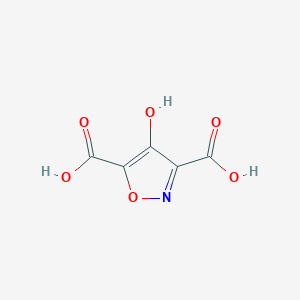
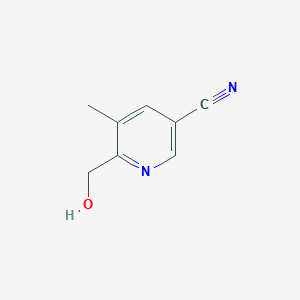
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
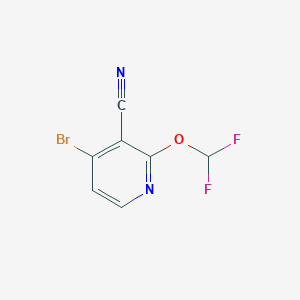
![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
